molecular formula C10H9Cl2N3O B2765171 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine CAS No. 1006315-93-0

1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine

Cat. No.: B2765171
CAS No.: 1006315-93-0
M. Wt: 258.1
InChI Key: IUEBDURVBVTAFA-UHFFFAOYSA-N
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Description

1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine is a chemical compound with the molecular formula C10H9Cl2N3O and a molecular weight of 258.1 g/mol . This compound features a pyrazole ring substituted with a 3,4-dichlorophenoxy methyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine typically involves the reaction of 3,4-dichlorophenol with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial growth .

Comparison with Similar Compounds

1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[(3,4-dichlorophenoxy)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O/c11-9-2-1-8(3-10(9)12)16-6-15-5-7(13)4-14-15/h1-5H,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEBDURVBVTAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCN2C=C(C=N2)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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